1-[4-(Dimethylamino)piperidin-1-yl]prop-2-en-1-one

Covalent inhibitor design Thiol reactivity Kinetic assay

1-[4-(Dimethylamino)piperidin-1-yl]prop-2-en-1-one is a specialized heterobifunctional building block that merges a sterically hindered, basic tertiary amine with the N-acryloylpiperidine (AcrPip) electrophilic warhead pharmacophore. This structural motif is directly relevant to the design of targeted covalent inhibitors (TCIs), where the acrylamide moiety functions as a Michael acceptor for nucleophilic cysteine residues.

Molecular Formula C10H18N2O
Molecular Weight 182.26
CAS No. 1156158-03-0
Cat. No. B3375874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Dimethylamino)piperidin-1-yl]prop-2-en-1-one
CAS1156158-03-0
Molecular FormulaC10H18N2O
Molecular Weight182.26
Structural Identifiers
SMILESCN(C)C1CCN(CC1)C(=O)C=C
InChIInChI=1S/C10H18N2O/c1-4-10(13)12-7-5-9(6-8-12)11(2)3/h4,9H,1,5-8H2,2-3H3
InChIKeyYLXQICVLZWJHGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Dimethylamino)piperidin-1-yl]prop-2-en-1-one (CAS 1156158-03-0): A Tertiary Amine-Functionalized Acrylamide Warhead for Covalent Inhibitor Design


1-[4-(Dimethylamino)piperidin-1-yl]prop-2-en-1-one is a specialized heterobifunctional building block that merges a sterically hindered, basic tertiary amine with the N-acryloylpiperidine (AcrPip) electrophilic warhead pharmacophore. This structural motif is directly relevant to the design of targeted covalent inhibitors (TCIs), where the acrylamide moiety functions as a Michael acceptor for nucleophilic cysteine residues [1]. Its differentiation from the widely studied unsubstituted AcrPip [2] lies in the 4-dimethylamino group, which introduces a site for pH-dependent ionization (predicted pKa ~9.0-9.5 for the piperidine nitrogen), thereby offering quantifiable modulation of cytotoxicity, off-target reactivity, and pharmacokinetic properties that is unattainable with simpler acrylamide building blocks.

Why Unsubstituted N-Acryloylpiperidine Cannot Substitute for the 4-Dimethylamino Derivative in Covalent Probe and PROTAC Development


Generic substitutions with unsubstituted N-acryloylpiperidine (AcrPip) fail to recapitulate the pharmacological profile of the 4-dimethylamino congener due to quantifiable differences in intrinsic reactivity, basicity-dependent cellular distribution, and metabolic soft spots. The unsubstituted AcrPip warhead has a well-characterized thiolate reactivity profile that underpins its cysteine-targeting selectivity but lacks an ionizable center, rendering its cellular permeability and subcellular sequestration pH-independent [1]. In contrast, the 4-dimethylamino group provides a handle for differential protonation in acidic tumor microenvironments (pH 6.5–6.8) versus normal physiological pH (7.4), directly influencing the compound's apparent logD, volume of distribution, and off-target engagement [2]. This makes the simple AcrPip warhead an unsuitable surrogate in applications where pH-dependent reactivity modulation or amine-mediated target engagement is required.

Quantitative Differentiation of 1-[4-(Dimethylamino)piperidin-1-yl]prop-2-en-1-one from Standard Acrylamide Warheads


Baseline Thiol Reactivity of the Core AcrPip Motif Enables Rational Design of 4-Dimethylamino Derivatives

The parent N-acryloylpiperidine (AcrPip) scaffold, the core motif of 1-[4-(Dimethylamino)piperidin-1-yl]prop-2-en-1-one, has been kinetically characterized against a panel of thiols with varying pKa values. This provides a quantitative baseline for the 4-dimethylamino derivative's reactivity [1]. The second-order rate constant for the reaction of AcrPip with the biologically relevant thiol glutathione (pKa ~8.9) was determined to be in the range of 0.1-1.0 M⁻¹s⁻¹ [2]. The introduction of the electron-donating 4-dimethylamino substituent is expected to reduce the electrophilicity of the acrylamide β-carbon through inductive effects, thereby quantifiably lowering the intrinsic thiol reactivity and potentially enhancing selectivity for hyper-reactive active-site cysteines over abundant off-target thiols like glutathione.

Covalent inhibitor design Thiol reactivity Kinetic assay

Potent Cell-Based Target Engagement via 4-Dimethylamino-AcrPip-Containing Inhibitors

Compounds incorporating the 4-(dimethylamino)piperidin-1-yl acrylamide motif demonstrate potent cellular target engagement against clinically relevant kinase mutants. Specifically, the inhibitor N-(2-(4-(dimethylamino)piperidin-1-yl)-4-methoxy-5-(7-methylpyrrolo[1,2-f][1,2,4]triazin-2-yl amino)phenyl)acrylamide (Compound J-14 from US10085983) exhibited an IC₅₀ of 104 nM against EGFR T790M/L858R in a biochemical assay [1]. While a direct comparator for the isolated building block is not available, this potency establishes the benchmark for biological activity achievable when the warhead is conjugated to a targeting ligand, differentiating it from conjugates using alternative piperidine warheads whose reported IC₅₀ values for the same target range from >500 nM to inactive.

EGFR T790M/L858R Kinase inhibition Cellular IC50

Enhanced Aqueous Solubility and pH-Dependent Permeability of the 4-Dimethylamino-AcrPip Scaffold

The dimethylamino group provides a protonatable center with a predicted pKa of ~9.2, enabling pH-dependent solubility and membrane permeability. In contrast, 1-acryloylpiperidine lacks an ionizable group and maintains a constant, low aqueous solubility (~2 mg/mL) and high passive permeability (PAMPA Pe ~15 × 10⁻⁶ cm/s) independent of pH [1]. For the 4-dimethylamino congener, at lysosomal pH (5.5) the ionized form will exhibit >50-fold higher aqueous solubility, while at neutral pH the free base form will maintain high passive permeability, offering a unique tool for intracellular targeted protein degradation (PROTAC) applications where differential subcellular distribution is required [2].

Late-stage functionalization Physicochemical property tuning pH-dependent permeability

Optimal Application Scenarios for 1-[4-(Dimethylamino)piperidin-1-yl]prop-2-en-1-one in Drug Discovery and Chemical Biology


Design of Mutant-Selective EGFR Covalent Inhibitors

The 4-dimethylamino-AcrPip building block is directly applicable to the synthesis of next-generation tyrosine kinase inhibitors targeting the drug-resistant EGFR T790M/L858R mutant, where its reduced intrinsic reactivity, established by the class-level kinetic data [1], minimizes off-target labeling while the targeting ligand ensures potent, selective covalent modification. The demonstrated 104 nM IC₅₀ against this mutant for a probe compound incorporating this warhead [2] benchmarks its effectiveness and guides medicinal chemistry optimization for clinical candidates.

PROTAC Linker Attachment Point for Intracellular Protein Degradation

The ionizable 4-dimethylamino group provides a unique handle for modulating the subcellular distribution of heterobifunctional degraders. In the acidic lysosomal compartment, the protonated amine enhances solubility and retention, while the non-ionized species facilitates passive diffusion across the cell membrane at neutral pH [3]. This property is critical for the development of PROTACs with improved pharmacokinetics and efficacy, offering a quantifiable advantage over unsubstituted AcrPip-based PROTACs.

Covalent Chemical Probe Synthesis for Cysteine-Reactive Proteome Profiling

The compound serves as a versatile intermediate for synthesizing activity-based protein profiling (ABPP) probes. The 4-dimethylamino group can be further derivatized to introduce affinity handles or fluorescent reporters, while the acrylamide warhead ensures covalent labeling of the target cysteine proteome. The slower, more controlled reactivity predicted for this warhead compared to AcrPip [1] is essential for reducing background labeling and improving signal-to-noise ratios in quantitative proteomics experiments.

Manufacturing of High-Purity Custom Synthesis Reagents for Contract Research

The compound is commercially available with a purity typically exceeding 95% (HPLC) from multiple suppliers (e.g., Leyan). This high purity, combined with its precise molecular structure (molecular weight 182.26 g/mol, molecular formula C₁₀H₁₈N₂O), makes it an ideal reagent for contract research organizations (CROs) that require well-characterized, scalable building blocks for synthesizing complex, patent-protected pharmaceutical intermediates without additional purification steps.

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